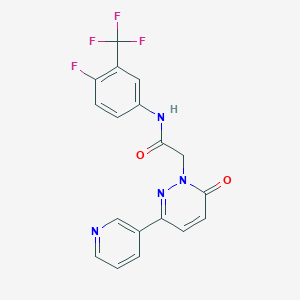

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide

描述

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridazine core fused with a pyridine ring and substituted with fluorinated aromatic groups. This structure combines a trifluoromethylphenyl moiety and a pyridin-3-yl group, which are common pharmacophores in medicinal chemistry for enhancing metabolic stability and target binding .

属性

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N4O2/c19-14-4-3-12(8-13(14)18(20,21)22)24-16(27)10-26-17(28)6-5-15(25-26)11-2-1-7-23-9-11/h1-9H,10H2,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZVCWWRLYDCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be attached through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and functional groups. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Core Heterocycles The target compound uses a pyridazine-pyridine hybrid core, which differs from oxazolidinones (antibacterial focus ), pyrrolo-pyridazines (kinase inhibition ), or indole-acetamides (anti-inflammatory ). Pyridazine derivatives are often explored for their electron-deficient nature, enhancing interactions with ATP-binding pockets in kinases.

Substituent Effects

- The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound is distinct from the 2-trifluoromethylphenyl in ’s analog. Fluorine atoms improve metabolic stability and membrane permeability, while trifluoromethyl groups enhance lipophilicity and target affinity .

- The pyridin-3-yl substituent may confer selectivity toward nicotinic acetylcholine receptors or kinases, as seen in pyridine-containing drugs .

Synthetic Complexity The target compound’s synthesis likely involves coupling reactions similar to those in (e.g., amide bond formation via HATU/DIPEA) . However, its pyridazine-pyridine core may require multi-step cyclization, contrasting with oxazolidinone derivatives (e.g., ), which use piperazine coupling .

Research Findings and Hypotheses

Physicochemical Properties

生物活性

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 372.30 g/mol

This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, potentially affecting its pharmacokinetic properties.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Studies have indicated that it may act as an inhibitor of various kinases, which are critical in cell signaling pathways related to cancer and other diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 5.60 ± 0.88 |

| MIA PaCa-2 | 7.45 ± 2.8 |

| A549 (Lung Cancer) | 10.1 ± 2.4 |

These results indicate that the compound has potent anti-proliferative effects, particularly against colorectal and pancreatic cancer cell lines.

In Vivo Studies

Preclinical studies involving animal models have further elucidated the compound's efficacy. In a mouse model of colorectal cancer, treatment with the compound resulted in reduced tumor growth compared to control groups, suggesting its potential for therapeutic applications.

Case Studies

- Case Study on Colorectal Cancer : A study involving the administration of this compound showed a significant reduction in tumor size after four weeks of treatment. The mechanism was linked to apoptosis induction and inhibition of the PI3K/Akt signaling pathway.

- Case Study on Lung Cancer : In another study focusing on lung cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating high potency against A549 cells. The study suggested that this compound could serve as a lead for developing new lung cancer therapies.

常见问题

Basic Research Questions

Q. How can synthesis of this compound be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction parameters systematically:

- Temperature : Use controlled heating (e.g., 60–80°C) to minimize side reactions while ensuring complete conversion of intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of pyridazine intermediates, while dichloromethane may improve selectivity for amide coupling .

- Catalysts : Triethylamine or DMAP can accelerate nucleophilic substitutions; Pd-based catalysts may aid in cross-coupling steps .

- Monitoring : Use TLC and HPLC to track reaction progress and isolate intermediates .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : 1H/13C NMR confirms regiochemistry (e.g., pyridazinone ring substitution) and detects fluorinated aromatic protons .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns indicative of trifluoromethyl groups .

- X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .

Q. How do structural features influence bioactivity?

- Methodological Answer : Conduct SAR studies by:

- Modifying Substituents : Replace the 4-fluoro-3-(trifluoromethyl)phenyl group with other electron-withdrawing groups (e.g., Cl, NO2) to assess impact on target binding .

- Pyridazine Core Modifications : Introduce substituents at the pyridazin-6-one position to evaluate metabolic stability .

- Fluorine Effects : Compare activity of fluorinated vs. non-fluorinated analogs to probe hydrophobicity and membrane permeability .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding modes?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs, leveraging pyridazine’s planar structure for π-π stacking .

- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation, pH 7.4) .

- QSAR Models : Train models on pyridazine derivatives with known IC50 values to prioritize synthesis targets .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Validate antiproliferative activity using both MTT and ATP-based assays to rule out false positives from redox interference .

- Dose-Response Curves : Compare EC50 values across cell lines (e.g., HeLa vs. HEK293) to identify tissue-specific effects .

- Metabolite Profiling : Use LC-MS to check for in situ degradation products that may skew activity readings .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?

- Methodological Answer :

- Prodrug Design : Mask the acetamide group with ester prodrugs to enhance oral absorption .

- CYP450 Inhibition Studies : Screen for interactions using human liver microsomes to predict metabolic stability .

- LogP Optimization : Introduce hydrophilic groups (e.g., morpholine) to balance trifluoromethyl-induced hydrophobicity .

Q. How to elucidate reaction mechanisms in multi-step syntheses?

- Methodological Answer :

- Isotopic Labeling : Use 18O-labeled water to trace ketone formation in pyridazinone ring oxidation .

- Kinetic Profiling : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .

- DFT Calculations : Map energy barriers for key transitions (e.g., nucleophilic attack on trifluoromethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。